4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
Description
4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methylpiperazino group at position 4, a 2-pyridinyl moiety at position 2, and a trifluoromethyl group at position 5. Its molecular formula is C15H15F3N6, with a molecular weight of 336.32 g/mol.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5/c1-22-6-8-23(9-7-22)13-10-12(15(16,17)18)20-14(21-13)11-4-2-3-5-19-11/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVFVJFBVZAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group and the piperazine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperazine ring can interact with various biological macromolecules, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-6-(4-methylpiperazino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile
- Substituents: Position 4: 4-Methylpiperazino Position 2: 2-Pyridinyl Position 5: Carbonitrile Position 4 (additional): 4-Chlorophenyl
- Molecular Formula : C21H19ClN6
- Molecular Weight : 390.88 g/mol
- Key Findings :
4-(2-Furyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine
- Substituents :
- Position 4: 2-Furyl
- Position 2: 4-Methylpiperidin-1-yl (saturated piperidine ring)
- Position 6: Trifluoromethyl
- Molecular Formula : C15H16F3N3O
- Molecular Weight : 311.30 g/mol
- The methylpiperidine group (vs. methylpiperazine) lacks a second nitrogen, decreasing hydrogen-bonding capacity and solubility .
4-(3-Furyl)-2,4-bis(4-methylpiperazin-1-yl)pyrimidine
- Substituents: Positions 2 and 4: 4-Methylpiperazino Position 4 (additional): 3-Furyl
- Molecular Formula : C17H23N7O
- Molecular Weight : 341.42 g/mol
- Key Findings: Bis-substitution with methylpiperazino groups improves 5-HT7 receptor antagonism (Ki < 50 nM) but lowers synthetic yield (37%) due to steric hindrance. The trifluoromethyl group in the target compound may offer superior metabolic stability compared to the furyl substituent .
Physicochemical and Pharmacokinetic Comparison
Research Findings and Data Tables
Table 2: Molecular Descriptors and Substituent Effects
| Substituent | Electronic Effect | Steric Effect | Impact on Activity |
|---|---|---|---|
| Trifluoromethyl (CF3) | Strongly electron-withdrawing | Moderate | ↑ Metabolic stability, ↑ Lipophilicity |
| Carbonitrile (CN) | Electron-withdrawing | Low | ↑ Polarity, ↓ Membrane permeability |
| 4-Methylpiperazino | Basic (pKa ~8.5) | Moderate | ↑ Solubility, ↑ Receptor H-bonding |
| Furyl | Mildly electron-rich | Low | ↑ π-π stacking (variable efficacy) |
Biological Activity
4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine is a synthetic compound characterized by a complex molecular structure that includes a pyrimidine core, a trifluoromethyl group, and a piperazine moiety. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C15H16F3N5
- Molecular Weight : 323.32 g/mol
- CAS Number : 338418-12-5
The unique arrangement of functional groups in this compound suggests various possible interactions with biological targets, making it a candidate for further pharmacological studies.
Kinase Inhibition
Research indicates that 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine has been investigated for its potential as a kinase inhibitor , specifically targeting Fms-like tyrosine kinase 3 (FLT3). FLT3 is implicated in the pathogenesis of acute myeloid leukemia (AML), and inhibitors of this kinase may provide therapeutic benefits in treating such malignancies.
Structure-Activity Relationships
Compounds structurally similar to 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine have been shown to exhibit various biological activities, including:
- Antimicrobial
- Antiviral
- Antitumor
The presence of the trifluoromethyl group and piperazine moiety in the structure is believed to enhance its biological effectiveness compared to simpler analogs .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Methylpiperazine | Piperazine ring | Antimicrobial | Simpler structure without pyridine |
| 2-Pyridone | Pyridine derivative | Antiviral | Lacks trifluoromethyl group |
| Trifluoromethylpyridine | Pyridine with trifluoromethyl | Insecticidal | No piperazine moiety |
| 6-Aminopyrimidine | Amino-substituted pyrimidine | Antitumor | Lacks complex substituents |
This comparison highlights the distinctive combination of functional groups in 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine that may contribute to its unique biological activities.
Future Directions
Despite the promising structural attributes and preliminary findings regarding the biological activity of 4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, comprehensive pharmacological studies are necessary. Future research should focus on:
- In vitro and In vivo Studies : To assess the efficacy and safety profile of the compound.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
- Synthesis of Derivatives : To explore modifications that may enhance activity or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
